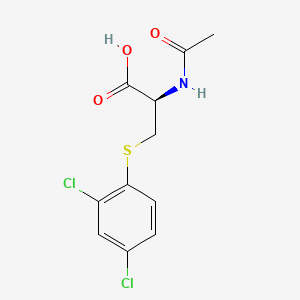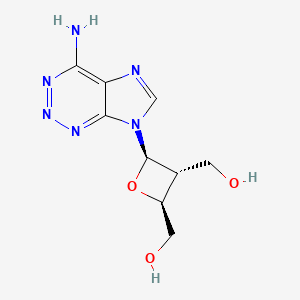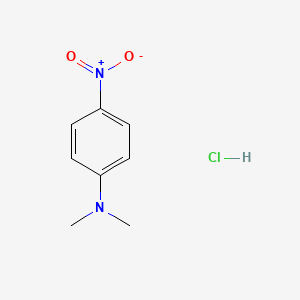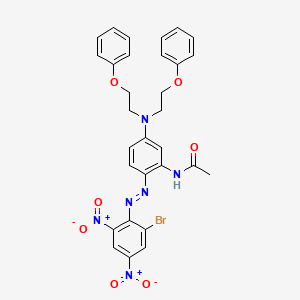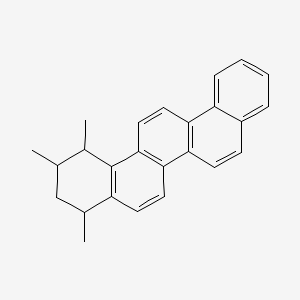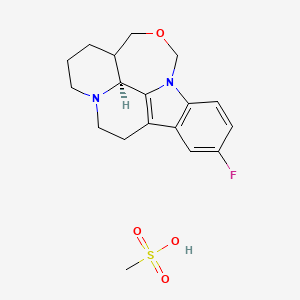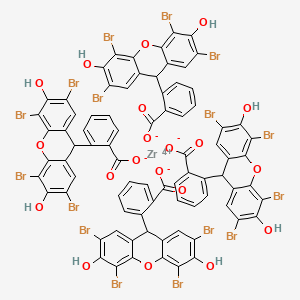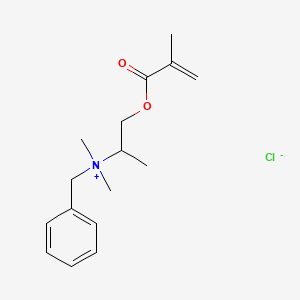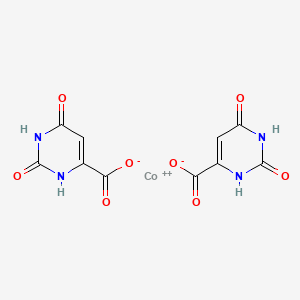
N,N'-Ethylenebis(3,4,5,6-tetrachlorophthalimide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) is a chemical compound with the molecular formula C18H4Cl8N2O4. It is known for its unique structure, which includes multiple chlorine atoms and phthalimide groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) typically involves the reaction of ethylenediamine with 3,4,5,6-tetrachlorophthalic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various chlorinated or oxidized products.
Aplicaciones Científicas De Investigación
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its multiple chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that further influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Ethylenebis(3,4,5,6-tetrabromophthalimide): Similar structure but with bromine atoms instead of chlorine.
N,N’-Ethylenebis(3,4,5,6-tetrafluorophthalimide): Contains fluorine atoms, leading to different reactivity and applications.
Uniqueness
N,N’-Ethylenebis(3,4,5,6-tetrachlorophthalimide) is unique due to its specific arrangement of chlorine atoms and phthalimide groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it valuable in various fields, from industrial applications to scientific research.
Propiedades
Número CAS |
31738-06-4 |
|---|---|
Fórmula molecular |
C18H4Cl8N2O4 |
Peso molecular |
595.8 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H4Cl8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 |
Clave InChI |
UXBPFRRDCKDGFX-UHFFFAOYSA-N |
SMILES canónico |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



